molecular formula C19H28N2O2S B2481591 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034589-71-2

2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2481591
CAS RN: 2034589-71-2
M. Wt: 348.51
InChI Key: DOEHNDPDZGQRIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to the compound , often involves strategic modifications to enhance receptor affinity and selectivity. Studies have explored structural modifications to the amide bond and alkyl chain linking the benzamide moiety to piperazine or piperidine rings, demonstrating the influence of these alterations on receptor binding affinity (Perrone et al., 2000; Bollinger et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives significantly affects their interaction with biological targets. For example, the conformational analysis of specific antagonists has revealed multiple distinct conformations, suggesting that the spatial arrangement of these molecules contributes to their binding affinity and selectivity towards receptors (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds often relates to their functional groups, with the amide linkage and the ether moiety playing crucial roles in their biological activity. Modifications at these sites can lead to changes in receptor affinity and selectivity, as well as influence the compound's overall pharmacological profile (Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Bioactivity

Synthesis of Novel Compounds

Novel benzamide derivatives have been synthesized with varying structures to explore their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. These compounds serve as a basis for the development of new therapeutic agents with improved efficacy and specificity (Abu‐Hashem et al., 2020), (Khatiwora et al., 2013), (Mohan et al., 2021).

Neuroleptic Activity

Neuroleptic Potential

Certain benzamide derivatives have been designed and synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests their potential use in the treatment of psychosis and related disorders (Iwanami et al., 1981).

Anticancer Activity

Anticancer Evaluation

N-(Pyridin-3-yl)benzamide derivatives have demonstrated moderate to good anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Mohan et al., 2021).

Antimicrobial Activities

Antimicrobial Properties

New benzamide derivatives have shown variable and modest activity against a range of bacteria and fungi, offering insights into the development of new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-2-23-18-6-4-3-5-17(18)19(22)20-13-15-7-10-21(11-8-15)16-9-12-24-14-16/h3-6,15-16H,2,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEHNDPDZGQRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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